molecular formula C10H16N2O B13429953 N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide

Cat. No.: B13429953
M. Wt: 180.25 g/mol
InChI Key: NBCDOSAGMINNGO-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a cyclopropyl group and an azaspiroheptane moiety. It is primarily used in pharmaceutical research and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide typically involves the reaction of cyclopropylamine with a suitable spirocyclic precursor. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic core. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature can vary depending on the specific synthetic route .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification methods such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties.

Biological Activity

N-Cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its distinct chemical reactivity. The presence of both cyclopropyl and carboxamide groups enhances its potential interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in critical biological pathways:

  • Molecular Targets : The compound may interact with GABA receptors, which are crucial for neurotransmission, as well as other proteins involved in cellular signaling pathways.
  • Pathways Involved : It has been shown to modulate pathways related to cell proliferation and apoptosis, potentially influencing cancer cell dynamics and immune responses .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy is being explored in the context of drug-resistant strains, where traditional antibiotics are less effective. In vitro studies have demonstrated significant inhibitory effects on bacterial growth at specific concentrations .

Antiviral Potential

The compound is also being investigated for its antiviral properties, particularly against viruses that pose significant public health challenges. Preliminary studies suggest that it may inhibit viral replication through mechanisms that disrupt viral entry or replication processes within host cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study BShowed promising antiviral effects against Hepatitis C virus in vitro, with an IC50 value of 15 µM.
Study CInvestigated the compound's effects on apoptosis in cancer cell lines, revealing a dose-dependent increase in apoptotic markers at concentrations above 10 µM.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropyl group or the carboxamide moiety can lead to variations in potency and selectivity for different biological targets. Ongoing research aims to identify analogs with enhanced efficacy and reduced toxicity profiles .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N-cyclopropyl-5-azaspiro[2.4]heptane-2-carboxamide

InChI

InChI=1S/C10H16N2O/c13-9(12-7-1-2-7)8-5-10(8)3-4-11-6-10/h7-8,11H,1-6H2,(H,12,13)

InChI Key

NBCDOSAGMINNGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CC23CCNC3

Origin of Product

United States

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